molecular formula C16H17ClN2OS B12590056 Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- CAS No. 646997-61-7

Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-

Cat. No.: B12590056
CAS No.: 646997-61-7
M. Wt: 320.8 g/mol
InChI Key: IDZHSRMXUVADQM-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their aromatic ring structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with a thiazole derivative. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure purity and yield. Post-reaction, the product is typically purified using methods such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Amides or thioamides.

Scientific Research Applications

Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloroacetamide group may also participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- stands out due to its unique cyclobutyl-thiazole structure. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

646997-61-7

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C16H17ClN2OS/c1-16(12-5-3-2-4-6-12)7-11(8-16)13-10-21-15(18-13)19-14(20)9-17/h2-6,10-11H,7-9H2,1H3,(H,18,19,20)

InChI Key

IDZHSRMXUVADQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=CSC(=N2)NC(=O)CCl)C3=CC=CC=C3

Origin of Product

United States

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